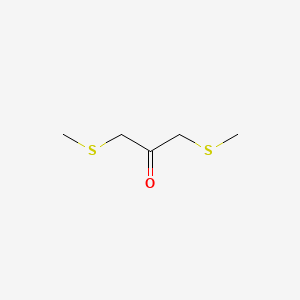

2-Propanone, 1,3-bis(methylthio)-

Description

Structurally, it can be represented as (CH₂SCH₃)₂CO.

Properties

IUPAC Name |

1,3-bis(methylsulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFDUVLNSLEDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192440 | |

| Record name | 2-Propanone, 1,3-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39199-23-0 | |

| Record name | 2-Propanone, 1,3-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039199230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1,3-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, 1,3-bis(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 2-propanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the methylthiol groups replace the hydrogen atoms on the central carbon atom of the propanone.

Industrial Production Methods

In industrial settings, the production of 2-propanone, 1,3-bis(methylthio)- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,3-bis(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivatives.

Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

Oxidation: Sulfoxides and sulfones are the major products formed.

Reduction: Thiol derivatives are obtained.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

There appears to be a misunderstanding in the query. The compound "2-Propanone, 1,3-bis(methylthio)-" was not found in the provided search results. However, the compound "1,3-Bis(methylthio)-2-methoxypropane" (CAS Number: 31805-84-2) was found and it has some similar structural features. Therefore, the following information is about "1,3-Bis(methylthio)-2-methoxypropane."

Scientific Research Applications

- Chemistry It is used as a reagent in organic synthesis for introducing sulfur-containing groups.

- Biology The compound is studied for its potential biological activities, including antimicrobial properties. Studies have shown that some 1,3‐Bis(aryloxy)propan‐2‐amines inhibit the growth of Gram‐positive bacteria .

- Medicine Research is ongoing to explore its potential therapeutic applications.

- Industry It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Chemical Reactions

1,3-Bis(methylthio)-2-methoxypropane undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the compound into simpler sulfur-containing compounds. Reducing agents such as lithium aluminum hydride can be used.

- Substitution The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions. Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-bis(methylthio)- involves its interaction with molecular targets through its methylthio groups. These groups can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Trends

Substituent Effects: Methylthio (-SCH₃): Electron-donating groups enhance nucleophilicity. Compared to phenylthio (-SC₆H₅) or bromophenyl groups, methylthio derivatives are less sterically hindered but may offer weaker π-interactions in coordination chemistry . Diphenylphosphino (-PPh₂): Provides strong metal-binding capabilities, critical in catalysis. However, phosphine ligands are more air-sensitive than sulfur-based analogs .

Physical Properties: The bromophenyl-substituted propanone (C₁₅H₁₂Br₂O) has a higher molecular weight (384.07 g/mol) compared to sulfur analogs, leading to lower volatility and higher melting points . Propane, 1,3-bis(methylthio) (C₅H₁₂S₂) lacks a ketone group, resulting in reduced polarity and higher solubility in nonpolar solvents compared to propanone derivatives .

Applications: Catalysis: Phosphine ligands (e.g., 1,3-Bis(diphenylphosphino)propane) dominate in transition-metal catalysis, while sulfur-containing analogs like 1,3-bis(methylthio)propan-2-one may find niche roles in sulfur-rich environments or redox reactions . Synthesis: Bromophenyl and phenylthio derivatives are used as intermediates in pharmaceuticals or polymers due to their robust aromatic systems .

Safety and Handling: Diphenylphosphino compounds require stringent handling under inert atmospheres due to air sensitivity, whereas sulfur-based compounds (e.g., methylthio derivatives) are generally more stable but may release toxic fumes upon decomposition .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1,3-bis(methylthio)-2-propanone, and how can researchers interpret key spectral features?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak for 1,3-bis(methylthio)-2-propanone (C₅H₁₂S₂, MW 136.28) is expected at m/z 135. Fragmentation patterns should show losses of methylthio (-SCH₃) groups (e.g., m/z 103, 61) .

- NMR : In H NMR, the methylthio groups (-SCH₃) appear as singlets (~δ 2.1–2.3 ppm), while the central carbonyl group influences the chemical environment of adjacent protons. Compare with reference data from NIST Chemistry WebBook .

- Infrared (IR) : The ketone carbonyl (C=O) stretch is typically observed near 1700–1750 cm⁻¹, though conjugation with sulfur may shift this value .

Q. How can researchers verify the purity of 1,3-bis(methylthio)-2-propanone after synthesis or procurement?

- Methodological Answer :

- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., DB-5) to separate impurities. Retention times should align with reference standards.

- Melting Point Analysis : While the compound is liquid at room temperature (CAS 24949-35-7), derivatives or recrystallized products (e.g., thiazine compounds) should exhibit sharp melting points (e.g., 175°C for a synthesized analog) .

- Elemental Analysis : Confirm %C, %H, and %S to match theoretical values (C: 44.07%, H: 8.82%, S: 47.11%) .

Advanced Research Questions

Q. How can 1,3-bis(methylthio)-2-propanone be utilized in multicomponent reactions to synthesize bioactive heterocycles?

- Methodological Answer :

- Reaction Design : Reflux 1,3-bis(methylthio)-2-propanone with thiourea (1:2 molar ratio) in dimethylformamide (DMF) using K₂CO₃ as a base for 5–6 hours. This yields 4,8-bis(methylthio)pyrimidothiazine derivatives with antibacterial activity .

- Optimization : Varying solvents (e.g., ethanol, acetonitrile) or catalysts (e.g., NaHCO₃) may improve yields (currently ~67%) or selectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Work-Up : Filter the cooled reaction mixture, wash with water, and recrystallize from ethanol to isolate pure products .

Q. What strategies resolve contradictions between experimental and theoretical spectral data for derivatives of 1,3-bis(methylthio)-2-propanone?

- Methodological Answer :

- Data Validation : Cross-reference experimental MS/NMR with computational predictions (e.g., Gaussian for C NMR chemical shifts) or NIST databases .

- Impurity Analysis : Use preparative chromatography to isolate by-products (e.g., oxidation to sulfoxide derivatives) and characterize them via X-ray crystallography .

- Isotopic Labeling : Introduce C or S labels to track unexpected fragmentation in MS or shifts in NMR .

Q. What mechanistic insights explain the reactivity of 1,3-bis(methylthio)-2-propanone in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to study the electron-withdrawing effect of the carbonyl group on sulfur nucleophilicity.

- Kinetic Studies : Monitor reaction rates under varying pH and temperature conditions to identify rate-determining steps (e.g., thiourea attack at the carbonyl vs. methylthio displacement) .

- Stereoelectronic Effects : Use Hammett plots to correlate substituent effects (e.g., electron-donating/-withdrawing groups) on reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.